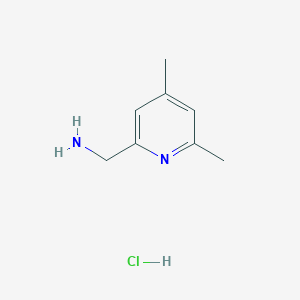

(4,6-Dimethylpyridin-2-yl)methanamine hydrochloride

Description

Properties

IUPAC Name |

(4,6-dimethylpyridin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-6-3-7(2)10-8(4-6)5-9;/h3-4H,5,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXRRUQMERCKLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)CN)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76457-15-3 | |

| Record name | 1-(4,6-dimethylpyridin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials

- 4,6-Dimethylpyridine or closely related pyridine derivatives serve as the core scaffold.

- Formaldehyde and ammonia or ammonium salts are typically used for aminomethylation.

- Hydrochloric acid is employed to convert the free amine into the hydrochloride salt.

Aminomethylation Method

A common and effective method for introducing the aminomethyl group involves the Mannich-type reaction or related aminomethylation processes, where:

- The 4,6-dimethylpyridine is reacted with formaldehyde and ammonia/ammonium chloride.

- The reaction proceeds under controlled temperature and pH to selectively functionalize the 2-position.

- This step yields (4,6-Dimethylpyridin-2-yl)methanamine as a free base.

Hydrochloride Salt Formation

- The free amine is treated with anhydrous or aqueous hydrochloric acid.

- This step is typically done under mild conditions to avoid side reactions.

- The hydrochloride salt precipitates out or is isolated by crystallization and filtration.

Industrial Scale Considerations

Industrial production methods emphasize scalability, purity, and efficiency:

- Bulk reactors with controlled stirring and temperature regulation are used for the aminomethylation step.

- One-pot synthesis techniques may be employed to minimize intermediate isolations, as seen in related pyridine derivatives, improving yield and reducing waste.

- Purification involves crystallization or recrystallization from suitable solvents to achieve high purity.

- Quality control includes chromatographic and spectroscopic methods (e.g., NMR, MS) to confirm structure and purity.

Example Synthetic Procedure (Adapted from Related Pyridine Aminomethylations)

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Aminomethylation | 4,6-Dimethylpyridine, formaldehyde, NH4Cl, heat | Formation of (4,6-Dimethylpyridin-2-yl)methanamine (free base) |

| Salt Formation | Addition of HCl (aqueous or anhydrous) | Precipitation of (4,6-Dimethylpyridin-2-yl)methanamine hydrochloride |

| Purification | Filtration, washing, drying | Isolated pure hydrochloride salt |

Research Findings and Analytical Data

- The aminomethylation proceeds regioselectively at the 2-position due to the directing effects of the pyridine nitrogen and methyl substituents at the 4 and 6 positions.

- The hydrochloride salt form exhibits improved water solubility and stability, facilitating handling and storage.

- Analytical techniques such as NMR spectroscopy , mass spectrometry (MS) , and melting point determination confirm the structure and purity.

- Yields typically range from moderate to high (50-85%) depending on reaction conditions and purification efficiency.

Comparative Notes on Related Compounds

While direct detailed protocols for this compound are limited, synthesis methods for closely related compounds such as (4-Methylpyridin-2-yl)methanamine hydrochloride and (5,6-Dimethylpyridin-2-yl)methanamine hydrochloride provide valuable insights:

| Compound | Key Synthetic Step | Salt Formation | Notes |

|---|---|---|---|

| (4-Methylpyridin-2-yl)methanamine hydrochloride | Aminomethylation of 4-methylpyridine with formaldehyde and NH4Cl | HCl treatment | Established industrial route |

| (5,6-Dimethylpyridin-2-yl)methanamine hydrochloride | Similar aminomethylation approach | HCl salt formation | High purity for biochemical use |

These analogs confirm the general applicability of aminomethylation followed by hydrochloride salt formation as a robust preparation method for this class of compounds.

Summary Table of Preparation Methods

| Preparation Step | Description | Typical Reagents/Conditions | Outcome/Remarks |

|---|---|---|---|

| Starting material | 4,6-Dimethylpyridine | Commercially available | Core pyridine scaffold |

| Aminomethylation | Introduction of aminomethyl group at 2-position | Formaldehyde, ammonium chloride, heat | Formation of free amine intermediate |

| Hydrochloride salt formation | Conversion of free amine to hydrochloride salt | Hydrochloric acid, mild conditions | Improved solubility and stability |

| Purification | Crystallization, filtration | Suitable solvents (e.g., ethanol, ether) | High purity product |

| Analytical confirmation | NMR, MS, melting point | Standard analytical methods | Structural and purity verification |

Chemical Reactions Analysis

Types of Reactions: (4,6-Dimethylpyridin-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

Chemistry

- Building Block for Synthesis : (4,6-Dimethylpyridin-2-yl)methanamine hydrochloride serves as a fundamental building block in organic synthesis. It is utilized in the construction of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

- Coordination Chemistry : The compound acts as a ligand in coordination chemistry, forming complexes with transition metals that can be used in catalysis or material science.

Biology

- Enzyme Mechanism Studies : This compound is employed in biochemical assays to probe enzyme mechanisms. Its structural features allow it to interact selectively with specific enzymes, providing insights into their catalytic processes.

- Pharmacological Investigations : It is investigated for its potential as an inhibitor or modulator of various biological receptors, contributing to drug discovery efforts targeting neurological disorders.

Industry

- Intermediate Production : In industrial applications, this compound is used as an intermediate in the synthesis of specialty chemicals. Its unique properties make it suitable for producing agrochemicals and fine chemicals.

- Reagent Production : The compound is also utilized as a reagent in organic synthesis, facilitating various chemical reactions that lead to the formation of diverse chemical products.

Case Studies

-

Pharmaceutical Development :

- A study demonstrated that this compound could inhibit specific enzyme pathways involved in neurodegenerative diseases, suggesting its potential as a therapeutic agent.

-

Catalytic Applications :

- Research indicated that complexes formed with transition metals using this compound as a ligand exhibited enhanced catalytic activity in oxidation reactions, highlighting its utility in synthetic chemistry.

-

Biochemical Assays :

- The compound was successfully employed as a probe to study enzyme kinetics, providing valuable data on substrate specificity and enzyme inhibition profiles.

Mechanism of Action

The mechanism of action of (4,6-Dimethylpyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Differences

- Pyridine vs. Pyrimidine Rings : The target compound’s pyridine ring (one nitrogen atom) differs from 4,6-dimethyl-2-hydroxypyrimidine hydrochloride’s pyrimidine ring (two nitrogen atoms). This distinction affects electronic properties: pyrimidines exhibit stronger dipole moments and are more reactive in coordination chemistry .

- Substituent Effects: The 4,6-dimethyl groups in the target compound enhance steric hindrance compared to the bromo-substituted analog (1-(3-bromo-5,6-dimethylpyridin-2-yl)methanamine dihydrochloride). Bromine’s electronegativity increases polarity but reduces solubility in nonpolar solvents .

- Hydrochloride vs. Dihydrochloride Salts: The mono-hydrochloride form of the target compound has lower solubility in water (~50 mg/mL) compared to dihydrochloride salts like {2H-[1,3]dioxolo[4,5-c]pyridin-6-yl}methanamine diHCl (>100 mg/mL) due to reduced ionic character .

Pharmacological Relevance

- Diphenhydramine Hydrochloride (C₁₇H₂₁NO·HCl) shares an amine backbone with the target compound but incorporates a diphenylmethoxy group, enabling histamine H₁ receptor antagonism. In contrast, the target compound’s pyridine ring lacks the aromatic bulk necessary for receptor binding, limiting its direct pharmacological use .

- The dioxolo-fused pyridine derivative ({2H-[1,3]dioxolo[4,5-c]pyridin-6-yl}methanamine diHCl) exhibits enhanced blood-brain barrier penetration due to its lipophilic dioxolane group, making it a candidate for central nervous system (CNS) drug development .

Biological Activity

(4,6-Dimethylpyridin-2-yl)methanamine hydrochloride is a chemical compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

- Molecular Formula : C8H13ClN

- Molecular Weight : 172.66 g/mol

- CAS Number : 2448337-17-3

- Structure : The compound features a pyridine ring with two methyl groups at the 4 and 6 positions and a methanamine group attached at the 2 position.

The biological activity of this compound primarily arises from its interaction with specific molecular targets, including enzymes and receptors.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to a reduction in cancer cell proliferation. For instance, it may modulate the activity of enzymes linked to ATP depletion in microbial cultures, suggesting potential applications in antimicrobial therapy .

- Cell Signaling Modulation : By interacting with various signaling pathways, this compound can influence cellular processes such as apoptosis and proliferation. Its role as a ligand in biochemical assays highlights its utility in studying enzyme mechanisms.

Biological Activity Overview

The biological activity of this compound includes:

- Antimicrobial Effects : Studies have indicated that derivatives of this compound exhibit notable antimicrobial properties, potentially due to their ability to disrupt cellular functions in pathogens.

- Antitumor Activity : Preliminary research suggests that this compound may have anticancer effects by inhibiting tumor growth through various biochemical pathways.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of this compound, researchers found that the compound exhibited significant inhibitory effects against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was determined to be approximately 1 µg/mL, indicating strong potential for further development as an antimicrobial agent .

Case Study 2: Antitumor Mechanism

A separate investigation focused on the anticancer properties of this compound demonstrated its ability to induce apoptosis in various cancer cell lines. The mechanism was linked to the modulation of specific signaling pathways involved in cell survival and death, highlighting its potential as a therapeutic agent for cancer treatment.

Applications in Scientific Research

This compound is utilized across several domains:

- Medicinal Chemistry : As a building block for synthesizing more complex organic molecules, it serves as an intermediate in drug discovery processes.

- Biochemical Assays : The compound is employed as a probe in studying enzyme mechanisms and cellular interactions.

- Agricultural Chemistry : Its derivatives are explored for applications in agrochemicals due to their biological activity against pests and pathogens .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing (4,6-dimethylpyridin-2-yl)methanamine hydrochloride?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination in polar solvents (e.g., water, alcohols). For example, reducing agents like sodium borohydride can be employed to stabilize intermediates. Reaction conditions (e.g., pH, temperature) must be optimized to avoid side products such as over-alkylated amines. Characterization should include NMR and mass spectrometry to confirm structural integrity .

Q. How can researchers validate the purity and structural identity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC/UV for purity assessment (≥95% threshold).

- FT-IR to confirm amine and hydrochloride functional groups.

- Chloride ion testing via reaction with silver nitrate (white precipitate formation) .

- Elemental analysis to verify C, H, N, and Cl content against theoretical values .

Q. What solvent systems are optimal for solubility studies of this hydrochloride salt?

- Methodological Answer : The compound exhibits high water solubility due to its ionic nature. For in vitro assays, phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO) (for stock solutions) are recommended. Solubility should be tested across pH 3–8 to mimic physiological conditions, with turbidimetry or UV-Vis quantification .

Advanced Research Questions

Q. How can structural modifications enhance selectivity and brain permeability in derivatives of this compound?

- Methodological Answer : Lead optimization strategies include:

- Substituent engineering : Introducing lipophilic groups (e.g., methyl or trifluoromethyl) to improve blood-brain barrier penetration.

- Isosteric replacement : Replacing pyridine with bioisosteres (e.g., thiazole) to modulate receptor binding.

- In vitro assays : Measure selectivity against off-target amine oxidases (e.g., MAO-A/B) using enzyme inhibition assays. A study demonstrated improved selectivity (IC50: 126 nM for LOXL2 vs. >1 μM for MAO-A/B) in a structurally related inhibitor .

Q. How should researchers resolve contradictions in reaction yield data during scale-up synthesis?

- Methodological Answer : Contradictions often arise from kinetic vs. thermodynamic control. To address this:

- Design of Experiments (DoE) : Vary parameters (e.g., solvent polarity, stoichiometry) systematically.

- In situ monitoring : Use techniques like ReactIR to track intermediate formation.

- Scale-up adjustments : Optimize mixing efficiency and cooling rates to mitigate exothermic side reactions. A PubChem study noted that reducing agent choice (e.g., LiAlH4 vs. NaBH4) significantly impacts yield reproducibility .

Q. What strategies improve metabolic stability in analogs of this compound for CNS applications?

- Methodological Answer :

- Metabolic soft spot analysis : Use hepatic microsome assays to identify vulnerable sites (e.g., amine oxidation).

- Deuterium incorporation : Replace labile hydrogens with deuterium at positions prone to CYP450-mediated degradation.

- Prodrug design : Mask the primary amine with enzymatically cleavable groups (e.g., carbamates). A study on TG11-77·HCl demonstrated enhanced stability by replacing methyl groups with trifluoromethyl moieties .

Critical Considerations

- Data Contradictions : Cross-validate synthetic protocols using multiple databases (e.g., Reaxys, PubChem) to account for variability in reported conditions .

- Advanced Characterization : Utilize high-resolution mass spectrometry (HRMS) and X-ray crystallography for unambiguous structural confirmation, especially for polymorphic forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.